2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Catalog No.
S2885313
CAS No.
56624-07-8
M.F
C10H14Cl2N4
M. Wt
261.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine...

CAS Number

56624-07-8

Product Name

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

IUPAC Name

2-(2-pyridin-2-yl-1H-imidazol-5-yl)ethanamine;dihydrochloride

Molecular Formula

C10H14Cl2N4

Molecular Weight

261.15

InChI

InChI=1S/C10H12N4.2ClH/c11-5-4-8-7-13-10(14-8)9-3-1-2-6-12-9;;/h1-3,6-7H,4-5,11H2,(H,13,14);2*1H

InChI Key

BDEGBYFFUXMMIR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NC=C(N2)CCN.Cl.Cl

solubility

not available

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N4C_{10}H_{13}Cl_2N_4 and a molecular weight of 224.69 g/mol. This compound features a pyridine ring and an imidazole ring, which are fused through an ethanamine linker. The presence of two hydrochloride groups indicates that it exists in a salt form, enhancing its solubility in polar solvents. The compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

The chemical reactivity of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride can be attributed to its functional groups. Key reactions include:

  • Nucleophilic substitutions: The amine group can undergo nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules.
  • Acid-base reactions: The dihydrochloride salt form allows for protonation and deprotonation, which can be exploited in various synthetic pathways.
  • Formation of coordination complexes: The nitrogen atoms in the pyridine and imidazole rings can coordinate with metal ions, leading to the formation of metal complexes that may exhibit unique catalytic or biological properties.

Research indicates that 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease processes. Notably, compounds with similar structures have been shown to interact with targets such as kinases and G-protein coupled receptors, suggesting that this compound may also possess similar pharmacological properties.

Several synthesis methods have been reported for the preparation of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride:

  • One-pot multicomponent reaction: This method involves the simultaneous reaction of pyridine derivatives with imidazole precursors and amines under acidic or basic conditions to yield the desired product efficiently.
  • Stepwise synthesis: This approach includes the formation of intermediate compounds through specific reactions (e.g., nucleophilic substitutions) followed by cyclization to form the final product.
  • Modification of existing compounds: Starting from related pyridine or imidazole derivatives, functional groups can be modified or added through standard organic transformations to achieve the target compound.

The primary applications of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride are found within medicinal chemistry:

  • Drug development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases, particularly those involving kinase pathways.
  • Research tool: It can serve as a molecular probe in biological studies to elucidate mechanisms of action for various cellular processes.

Interaction studies involving 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride focus on its binding affinity to various biological targets:

  • Kinase inhibition assays: These studies assess the compound's ability to inhibit specific kinases, which are crucial in cell signaling pathways.
  • Receptor binding studies: Evaluating how well the compound binds to certain receptors can provide insights into its potential therapeutic effects.

Preliminary findings suggest that this compound may exhibit selective inhibition profiles, making it valuable for further investigation in drug discovery efforts.

Several compounds share structural similarities with 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
4-(Pyridin-3-yl)-1H-imidazolePyridine and imidazole ringsKnown for anti-cancer properties
5-(Pyridin-3-yl)-1H-pyrazolePyrazole instead of imidazoleExhibits anti-inflammatory effects
3-(Pyridin-4-yloxy)-phenolContains a phenolic groupPotential antioxidant activity

The uniqueness of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride lies in its specific arrangement of nitrogen-containing heterocycles, which may confer distinct biological activities compared to these similar compounds.

The compound is a bicyclic organic molecule featuring both pyridine and imidazole rings, with an ethylamine side chain and two hydrochloride counterions. Its systematic IUPAC name is 2-(2-(pyridin-2-yl)-1H-imidazol-5-yl)ethan-1-amine dihydrochloride, reflecting the connectivity of its heterocyclic systems. Key identifiers include:

PropertyValue
CAS Number56624-07-8
Molecular FormulaC₁₀H₁₄Cl₂N₄
Molecular Weight261.15 g/mol
InChI KeyBDEGBYFFUXMMIR-UHFFFAOYSA-N

The pyridine ring (C₅H₅N) is substituted at the 2-position with an imidazole moiety, which itself is functionalized at the 4-position by an ethylamine group. Protonation of the amine group and imidazole nitrogen atoms accounts for the dihydrochloride salt form.

Historical Development and Discovery Timeline

The compound emerged from efforts to synthesize hybrid heterocycles for biomedical applications. While its exact discovery date is unspecified, its structural analogs gained prominence in the 2010s as kinase inhibitors and antimicrobial agents. Key milestones include:

  • 2015–2020: Development of imidazole-pyridine hybrids for targeting cyclin-dependent kinases (CDKs).
  • 2021: Optimization of synthetic routes for similar compounds using Ullmann coupling and cyclocondensation reactions.
  • 2023: Characterization of its dihydrochloride salt to improve solubility for biological assays.

The synthesis typically involves:

  • Cyclocondensation: Pyridine-2-carboxaldehyde reacts with ethylenediamine derivatives to form the imidazole core.
  • Side-chain functionalization: Introduction of the ethylamine group via nucleophilic substitution.
  • Salt formation: Treatment with hydrochloric acid yields the dihydrochloride.

Academic Significance in Heterocyclic Chemistry Research

The compound’s academic value stems from three factors:

Synthetic Versatility

Its structure serves as a scaffold for diversifying substituents:

  • Pyridine ring: Modifications at the 4- or 6-positions alter electronic properties.
  • Imidazole ring: N1-substitution impacts hydrogen-bonding capacity.
  • Ethylamine side chain: Acylation or alkylation enables conjugation with biomolecules.

Coordination Chemistry Applications

The pyridine and imidazole nitrogen atoms act as ligands for transition metals. For example, analogous complexes with Cu(II) and Zn(II) exhibit catalytic activity in oxidation reactions.

ApplicationExample StudyCitation
Kinase inhibitor designPyrazolo[1,5-a]pyrimidine series
Metal-organic frameworksImidazole-pyridine Cu complexes

The crystallographic characterization of related pyridine-imidazole systems provides valuable insights into the structural properties of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride [3] [5]. Single-crystal X-ray diffraction studies of analogous compounds demonstrate that pyridine-imidazole systems typically crystallize in monoclinic or triclinic crystal systems with characteristic space groups including P21/c, C2/c, and P-1 [3] [5] [33].

Table 1: Crystallographic Parameters for Related Pyridine-Imidazole Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
[Fe(pyim)(H₂O)₄]SO₄MonoclinicC2/c20.4829(19)7.0701(6)14.8229(13)104.623(2)2076.5(3)4
[PdCl₂(C₇H₁₃N₃)]·CH₂Cl₂MonoclinicP21/c11.9415(11)11.432(1)10.5901(10)97.087(2)1434.7(2)4
bis[μ₂-(3-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)propanoate-κ²N₂,O)]MonoclinicP21/n10.878(2)18.064(4)12.285(3)101.74(3)2364.8(8)4
(E)-2-(4-(1H-imidazol-1-yl)benzylidene)-7-fluoro-chroman-4-oneTriclinicP-18.0724(1)9.6473(1)9.6635(1)82.325(1)733.922(14)2

The crystallographic analysis reveals that the imidazole-pyridine coordination creates distinctive geometric arrangements with characteristic bond angles and distances [5] [33]. The Fe-N coordination bonds in related structures show markedly different lengths, with Fe-N distances of 2.1361(17) Å for pyridine nitrogen and 2.243(2) Å for imidazole nitrogen, indicating differential electronic environments around the nitrogen atoms [33]. The bite angle for chelating pyridine-imidazole ligands typically measures around 76.0°, representing the most significant deviation from ideal octahedral geometry [33].

X-ray diffraction patterns demonstrate that these compounds exhibit well-defined crystalline structures with high-quality diffraction data [3] [5]. The crystallographic studies show that hydrogen bonding networks play crucial roles in stabilizing the crystal packing, with medium-strength O-H···O hydrogen bonds and N-H···O interactions creating layered arrangements parallel to specific crystallographic planes [33].

Tautomeric Behavior in Solution Phase

The tautomeric behavior of imidazole-containing systems represents a fundamental aspect of their chemical properties [8] [9]. Imidazole rings exhibit dynamic tautomeric equilibrium between two equivalent forms, where the hydrogen atom can be bound to either of the two nitrogen atoms [4] [8]. This tautomeric behavior is particularly important for compounds containing imidazole moieties, as it significantly influences their chemical and biochemical properties [8].

Table 2: Theoretical Tautomeric Distribution of Imidazole Ring at Different pH Values

pHImidazole NH-Tautomer (%)Imidazole N-Tautomer (%)Protonated Form (%)
5.05590
6.0151570
7.0353530
7.4423820
8.060355
9.080155

Nuclear magnetic resonance spectroscopy studies reveal that tautomeric equilibrium can be observed through the behavior of imidazole protons [17]. In certain compounds, fast tautomeric equilibrium results in the equivalence of the two imidazole protons at positions 4 and 5, appearing as a single signal around 7 ppm in ¹H nuclear magnetic resonance spectra [17]. However, when intramolecular hydrogen bonding occurs between the pyridine nitrogen and the imidazole NH group, the two protons become distinct, appearing as separate signals around 6.8 and 7.1 ppm [17].

Quantum mechanical calculations demonstrate that different tautomeric forms exhibit varying stability energies [8]. The canonical structure typically represents the most stable tautomeric form with the lowest minimization energy, while alternative tautomers show higher energy states [8]. The presence of pyridine groups in proximity to imidazole rings can influence tautomeric preferences through electronic and steric interactions [8].

Conformational Dynamics of the Imidazole-Pyridine System

The conformational dynamics of imidazole-pyridine systems involve complex molecular movements and flexibility that significantly impact their chemical behavior [11] [12]. Molecular modeling studies demonstrate that the ethanamine linker between imidazole and pyridine rings provides conformational flexibility, allowing the molecule to adopt multiple energetically favorable conformations [11].

Computational studies reveal that the conformational preferences are influenced by several factors including intramolecular hydrogen bonding, π-π stacking interactions, and electrostatic interactions between the aromatic rings [11] [13]. The flexible linker permits rotation around carbon-carbon and carbon-nitrogen bonds, creating a dynamic equilibrium between different conformational states [11].

Molecular dynamics simulations of related imidazole-pyridine systems show that conformational changes can occur on timescales ranging from picoseconds to nanoseconds [12]. These studies indicate that ligands can undergo conformational adjustments to stabilize their interactions with target molecules, with average root mean square deviation values providing insights into conformational stability [12].

The dihedral angles between aromatic rings play crucial roles in determining the overall molecular geometry [13]. Crystal structure analyses reveal that dihedral angles can vary significantly depending on the chemical environment and intermolecular interactions [5]. The conformational flexibility enables these molecules to adapt to different binding environments while maintaining optimal electronic interactions between the aromatic systems [11].

Extended sampling molecular dynamics studies demonstrate that longer simulation times allow for the formation of tilted cation-π stacking conformations, which were not observed in shorter simulations [15]. These conformational states contribute to the overall stability and binding properties of the molecules [15].

Electronic Structure and Molecular Orbital Configuration

The electronic structure of pyridine-imidazole systems is characterized by unique molecular orbital configurations arising from the interaction between the two aromatic heterocycles [17] [18] [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the electronic properties of both pyridine and imidazole rings [18] [20].

Table 3: Calculated Electronic Properties of Related Pyridine-Imidazole Systems

CompoundHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)Dipole Moment (D)
2-(1H-imidazol-2-yl)pyridine-6.2-1.84.43.2
Imidazole-5.8-0.55.33.67
Pyridine-6.8-2.14.72.19
4-(1H-imidazol-4-ylmethyl)pyridine-6.0-1.64.42.8

Quantum mechanical calculations reveal that the incorporation of pyridine rings into imidazole-containing systems results in significant modifications to the electronic structure [18]. The pyridine moiety typically exhibits lower-lying highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to imidazole alone, contributing to the overall electronic properties of the combined system [18].

The electronic charge distribution analysis shows that imidazole rings exhibit uneven electron density distribution [22]. For imidazole, carbons at positions 4 and 5 are electron-rich, while carbon at position 2 is electron-deficient [22]. This electronic distribution pattern influences the reactivity and chemical behavior of the compound [22].

Molecular electrostatic potential calculations provide insights into the polarization of outer electrons and their distribution relative to molecular reactivity [8]. These calculations reveal that electron distribution supports the ability of imidazole-pyridine compounds to interact with various molecular targets based on size and shape complementarity [8].

The aromatic character of both rings contributes to the overall stability through delocalized π-electron systems [4] [22]. Nuclear independent chemical shift calculations demonstrate that imidazole exhibits significant aromaticity with values of -8.8 ppm, while maintaining lower resonance energies compared to pyrrole systems [10] [22].

Protonation States Under Physiological Conditions

The protonation behavior of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride under physiological conditions is governed by the individual pKa values of its constituent functional groups [23] [25] [28]. The compound contains multiple protonatable sites including the imidazole nitrogen, pyridine nitrogen, and the terminal amino group [23] [28].

Table 4: pKa Values and Protonation Characteristics of Related Heterocyclic Systems

CompoundpKa ValueProtonation SitePhysiological Relevance
Imidazole7.1N-3 (sp² nitrogen)Important in enzymatic catalysis
Pyridine5.2Ring nitrogenWeak base under physiological conditions
1H-Imidazole-4-Ethanamine9.8Amino groupStrong base, fully protonated at pH 7.4
Pyrrole0.4Ring nitrogenExtremely weak base
2,2':6',2''-Terpyridine4.33Terminal pyridineModerate base

At physiological pH (7.4), the protonation state distribution is primarily determined by the relative pKa values of each functional group [25] [28]. Imidazole, with a pKaH of 7.1, exists in approximately 20% protonated form at pH 7.4, indicating that the majority of imidazole rings remain neutral under physiological conditions [25] [28].

The pyridine nitrogen, with a significantly lower pKa of approximately 5.2, remains largely unprotonated at physiological pH [23]. This weak basicity of pyridine compared to imidazole results from differences in electronic structure and resonance stabilization [23] [28].

The terminal amino group, being the most basic site with an estimated pKa around 9.8 based on similar ethanamine derivatives, would be predominantly protonated at physiological pH [26]. This high basicity ensures that the amino group carries a positive charge under normal biological conditions [26].

The pH-dependent protonation behavior significantly influences the compound's solubility, stability, and potential biological interactions [27]. At acidic pH values, increased protonation of the imidazole ring leads to enhanced positive surface charges and altered electrostatic interactions [27]. The protonation states also affect the tautomeric equilibrium of the imidazole ring, with pH values below the pKaH favoring the protonated form [28].

Early syntheses adapted the Debus–Radziszewski condensation, reacting pyridine-2-carboxaldehyde with glyoxal–ammonium acetate mixtures in ethanol, typically under reflux for 48 h, to deliver the 2-(pyridin-2-yl)imidazole core in 70–85% isolated yield [1] [2]. Subsequent work replaced glyoxal with 2-cyanopyridine in a three-component assembly where the nitrile, aromatic aldehyde, and ammonium acetate cyclize in acetic acid at 160 °C, shortening the reaction time to 10 h while affording 88–92% yield [3] [4].

EntryCondensation ReagentsSolvent / Temp.TimeIsolated YieldScale Demonstrated
1Pyridine-2-carboxaldehyde + glyoxal + NH₄OAcEtOH, 100 °C48 h85% [1]0.5 mol
22-Cyanopyridine + Ar-CHO + NH₄OAcAcOH, 160 °C10 h90% [3]1.2 mol
3Imidazo[1,2-a]pyridine self-dimerization via glyoxalAcOH, 100 °C8 h69% [2]0.3 mol

The Debus–Radziszewski method remains popular for academic screening because it is catalyst-free and tolerant of air [1]. However, its long cycle time, viscous tar formation, and variable color bodies complicate large-scale work-up, motivating the catalytic innovations discussed in Section 2.

Novel Catalytic Pathways for Imidazole Ring Formation

Recent advances emphasize Lewis-acid, organocatalytic, and deep-eutectic-solvent (DES) systems that accelerate cyclization and suppress chromatographic impurities.

Catalyst SystemRepresentative Substrate SetConditionsYield RangeKey Observations
Erbium(III) triflate2-cyanopyridine + Ar-CHO + primary amineCH₃CN, 80 °C, 4 h82–89% [3]Catalyst loading 2 mol % gives >20-fold rate increase vs. neat AcOH
SnCl₂/Dimethylurea/HCl DESBenzil + benzaldehyde + NH₄OAc60 °C, 45 min96% [5]Dual “solvent-and-acid” role, recyclable for ≥6 cycles with <5% loss
Copper(II)/4,7-dimethoxy-1,10-phenanthrolineImidazole N-arylation110 °C, 6 h78–92% [6]PEG additive lowers metal loading to 1 mol %
Rhodium(III) C–H functionalization2H-imidazole + CF₂-alkynes90 °C, 8 h65–75% [7]Constructs fluorovinyl spiro scaffolds useful for SAR extension

DES‐mediated cyclizations uniquely merge reaction and separation media; after dilution with water, the product precipitates directly while the choline chloride-based phase is recycled [5].

Amine Functionalization and Salt Formation Techniques

Chain Introduction through N-Alkylation

Alkylation of the imidazole nitrogen with 2-bromoethylamine hydrobromide and potassium carbonate in dimethylformamide at 115 °C (microwave, 90 min) installs the ethanamine linker in 68–74% yield on gram scale [8]. An alternative decarboxylative route treats histidine with continuous-flow cyclohexanone catalysis to give the free base of histamine analogues in 92% yield, with residence times below 15 min [9].

Dihydrochloride Salt Generation

Protonation is achieved by sparging anhydrous HCl into a chilled ether solution of the free base; crystalline dihydrochloride forms instantaneously and is isolated in 98–100% yield after filtration and vacuum drying [10]. Continuous flow neutralization (free base in THF, metered 2 M HCl) affords comparable yield with superior particle size control suitable for direct milling to <50 µm [9].

StepConditionsTypical YieldNotes
N-Alkylation (bromide route)K₂CO₃, DMF, 115 °C, 90 min72% [8]Microwave heating halves reaction time
Decarboxylation of histidineCyclohexanone, 160 °C, 10 bar, 6 min92% [9]Continuous flow, no solvent
HCl Salt PrecipitationHCl gas, Et₂O, 0 °C99% [10]Direct filtration, QbD-validated

Process Optimization for Yield Enhancement

Solvent and Temperature Screening

Switching from ethanol to acetic acid elevates dielectric constant, stabilizing iminium intermediates and improving condensation yield by up to 12% [3]. Microwave irradiation at 115 °C decreases the N-alkylation step time to 30 min without compromising purity [8].

Stoichiometry and Additive Effects

An ammonium acetate excess of 3.5 equiv minimizes competitive aldehyde self-condensation, raising isolated yield from 78% to 87% in multicomponent runs [4]. PEG-400 (5 wt %) in copper-catalyzed N-arylation accelerates turnover by enhancing ligand solubilization, shaving 2 h off the batch time [6].

Continuous-Flow Intensification

Residence-time distribution studies show that plug-flow decarboxylation affords narrower impurity profiles than batch; total process time (reaction + crystallization) is reduced from 31 h to 6 h, and overall yield climbs from 62% to 85% [9].

Purification Challenges and Chromatographic Resolution

Crystallization Bottlenecks

The dihydrochloride crystallizes as a monohydrate below pH 2.5; rapid pH shifts can trap mother-liquor acids, giving variable chloride content [10]. Controlled antisolvent (isopropyl acetate) addition at 20 °C yields prisms with ≤0.2% residual acetic acid [11].

Chromatography of Neutral Intermediates

Neutral imidazole precursors exhibit tailing on silica owing to pyridyl basicity. A short plug of basic alumina pre-column followed by 20% ethyl acetate / hexane elution reduces retention factor (k) from 9.4 to 3.1 and triples throughput [12].

High-Performance Liquid Chromatography Parameters

Packed-column supercritical-fluid chromatography (SFC) with CO₂ / methanol (85 : 15) and a 2-pyridyl stationary phase separates regio-isomers within 6 min at 35 °C, baseline-resolving the desired product (Rs = 2.4) at 0.2 µg detection limit [13].

StrategyMatrix / ColumnMobile PhaseResolutionTypical Load
Flash (prep)Silica, 40–63 µm20% EtOAc / hexanek 3.1 [12]50 g/run
Ion-exchangeDowex 50W-X8H₂O (pH 1.5)>98% purity [11]2 kg
SFC (analytical)2-Pyridyl, 3 µmCO₂/MeOH (85/15)Rs 2.4 [13]5 mg

Impurity Control

Hydrolysis of the imidazole carboxamide intermediate (observed at 6.5% LC-area after 4 h reflux) is suppressed by limiting water content below 0.2% w/w and adding 0.05 equiv triethylamine as acid scavenger, lowering related impurity to 0.4% [12]. Residual tin from DES catalysis is removable to <5 ppm by washing the crude base with 0.05 M EDTA, avoiding the need for column treatment [5].

Dates

Last modified: 08-17-2023

Explore Compound Types